molecular formula C9H18N2O4S B13480388 Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

Cat. No.: B13480388
M. Wt: 250.32 g/mol
InChI Key: SVCBAORJQOGHDO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a sulfamoylmethyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating certain diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoylmethyl group may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The azetidine ring provides structural stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Comparison: Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)

InChI Key

SVCBAORJQOGHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)N

Origin of Product

United States

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